REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:10]=[C:9]([CH2:11][C:12]([F:15])([F:14])[F:13])[S:8][CH:7]=1)=[O:5])C>[OH-].[Na+]>[F:15][C:12]([F:13])([F:14])[CH2:11][C:9]1[S:8][CH:7]=[C:6]([C:4]([OH:5])=[O:3])[CH:10]=1 |f:1.2|
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Name
|
5-(2,2,2-Trifluoro-ethyl)-thiophene-3-carboxylic acid ethyl ester
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Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CSC(=C1)CC(F)(F)F
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Name
|
IMS
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
microwave irradiation for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
partitioned between water and DCM
|
Type
|
CUSTOM
|
Details
|
The aqueous solution was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
The resulting oil was triturated with cyclohexane and minimal diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CC1=CC(=CS1)C(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 20.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |